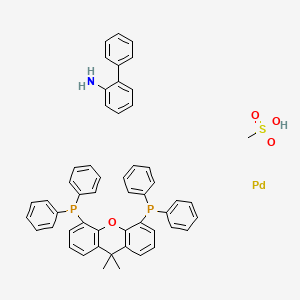
1-Cyano-3-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3-fluoronaphthalene is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a cyano group (–CN) and a fluorine atom (–F) are substituted at the 1 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-3-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction with a fluorine-containing compound. The reaction typically involves:
Diazotization: 1-naphthylamine is treated with a strong acid (such as hydrochloric acid) and sodium nitrite to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing reagent, such as fluoroboric acid, to introduce the fluorine atom
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
1-Cyano-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the cyano and fluorine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminonaphthalene derivative, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
1-Cyano-3-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism by which 1-Cyano-3-fluoronaphthalene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing effects of the cyano and fluorine groups influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .
Comparación Con Compuestos Similares
1-Cyano-3-fluoronaphthalene can be compared with other naphthalene derivatives, such as:
1-Fluoronaphthalene: Similar in structure but lacks the cyano group, making it less reactive in certain substitution reactions.
1-Cyano-2-fluoronaphthalene: Another derivative with the cyano and fluorine groups at different positions, which can affect its reactivity and applications.
Uniqueness: The combination of the cyano and fluorine groups in this compound provides unique electronic properties that make it particularly useful in specific synthetic and research applications.
Propiedades
IUPAC Name |
3-fluoronaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQXGDRROLQZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8198126.png)

![tert-butyl (2S,3R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198142.png)
![tert-butyl (1S,6R,7R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8198147.png)
![tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198149.png)
![tert-butyl (2S,3R)-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198152.png)






